molecular formula C22H29N3O2S B2659828 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide CAS No. 922085-69-6

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2659828
CAS No.: 922085-69-6
M. Wt: 399.55
InChI Key: TUHGXLSOOBSFTE-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on derivatives of the specified compound has shown promising results in antimicrobial and antifungal efficacy. For example, derivatives with morpholino and acetamide functionalities have been identified as potent antifungal agents against Candida species, showcasing broad-spectrum antifungal activity. These derivatives also exhibit significant improvements in plasmatic stability while maintaining their in vitro activity against a variety of fungi species, including molds and dermatophytes. Their in vivo efficacy in models of systemic Candida albicans infection has been demonstrated through significant fungal load reduction in kidneys (Bardiot et al., 2015).

Chemical Synthesis and Material Science

The compound and its derivatives have also found applications in chemical synthesis and material science. For instance, derivatives have been synthesized and investigated for their structural aspects, including their interaction with mineral acids and their ability to form gels or crystalline salts. These materials exhibit interesting properties, such as fluorescence upon interaction with specific chemicals, making them potential candidates for various applications in material science (Karmakar et al., 2007).

Corrosion Inhibition

Compounds containing the morpholinyl and acetamide groups have been evaluated as corrosion inhibitors, showing excellent efficiency in protecting mild steel in acidic environments. Their effectiveness is attributed to their adsorption on the steel surface, demonstrating potential for industrial applications in corrosion prevention (Nasser & Sathiq, 2017).

Molecular Interaction Studies

Further, these compounds have been utilized in studies investigating molecular interactions, such as DNA and protein binding. These studies provide insights into the potential therapeutic applications of these derivatives, highlighting their binding mechanisms and interactions at the molecular level (Raj, 2020).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-24-8-2-4-17-14-18(6-7-20(17)24)21(25-9-11-27-12-10-25)16-23-22(26)15-19-5-3-13-28-19/h3,5-7,13-14,21H,2,4,8-12,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHGXLSOOBSFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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